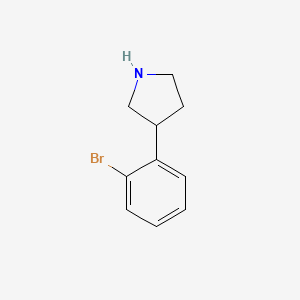

3-(2-Bromophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Complex Molecule Synthesis

The significance of the pyrrolidine ring system in the synthesis of complex molecules is multifaceted. Its non-planar, three-dimensional structure allows for the exploration of a wider range of chemical space compared to flat aromatic systems. nih.gov This three-dimensionality is crucial for the specific steric interactions required for biological activity. nih.govresearchgate.net The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers, which is a critical feature in the design of chiral drugs and catalysts. nih.gov

Furthermore, the pyrrolidine ring is a versatile synthetic intermediate. Its nitrogen atom can be readily functionalized, and various substitution patterns can be achieved on the carbon atoms of the ring. researchgate.net This adaptability allows chemists to fine-tune the physicochemical properties and biological activities of molecules containing this scaffold. Common synthetic strategies to access pyrrolidine derivatives include 1,3-dipolar cycloadditions, intramolecular cyclizations, and modifications of existing pyrrolidine-containing molecules like proline. nih.govresearchgate.netorganic-chemistry.org The development of new synthetic methods, including asymmetric and catalytic approaches, continues to expand the utility of pyrrolidines in creating complex molecular architectures. researchgate.netorganic-chemistry.orgrsc.org

Overview of Bromophenyl-Substituted Pyrrolidines in Research

Bromophenyl-substituted pyrrolidines are a specific class of compounds that have garnered attention in medicinal chemistry and materials science research. The introduction of a bromophenyl group to the pyrrolidine scaffold can significantly influence the molecule's properties and reactivity. chemimpex.com The bromine atom can act as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the synthesis of more complex derivatives.

Research has shown that the position of the bromine atom on the phenyl ring (ortho, meta, or para) can impact the biological activity of the resulting compound. For instance, various bromophenyl-pyrrolidine derivatives have been investigated for their potential as anticonvulsant agents and as inhibitors of enzymes like cyclophilins. nih.govchemicalbook.com The 2-bromophenyl substituent, in particular, has been incorporated into molecules designed as potential antidepressants. chemicalbook.com The study of bromophenyl-substituted pyrrolidines continues to be an active area of research, with a focus on developing novel therapeutic agents and functional materials. chemimpex.comnih.gov

Chemical and Physical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-(2-Bromophenyl)pyrrolidine | C10H12BrN | 226.11 | chemicalbook.com |

| 2-(3-Bromophenyl)pyrrolidine | C10H12BrN | 226.11 | chemsrc.com |

| 2-(4-Bromophenyl)pyrrolidine | C10H12BrN | 226.12 | chemimpex.com |

| (2S)-N-(3-bromophenyl)pyrrolidine-2-carboxamide | C11H13BrN2O | 269.142 | molport.com |

| 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′′-trione | C27H20BrNO3 | - | researchgate.net |

| 3-(2-Bromophenyl)pyrrolidine hydrochloride | C10H12BrN·HCl | - | uni.lu |

Detailed Research Findings on Related Bromophenyl-Pyrrolidine Derivatives

| Compound | Research Focus | Key Findings | Reference |

| 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Anticonvulsant Activity | Showed high potency in the maximal electroshock seizure (MES) test in rats with an ED50 of 7.4 mg/kg and was less neurotoxic than phenytoin. | nih.gov |

| 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Anticonvulsant Activity | Demonstrated significant anticonvulsant activity in the MES test in rats with an ED50 of 26.4 mg/kg. | nih.gov |

| 2-(2-Bromophenyl)pyrrolidine | Reagent in Synthesis | Used in the preparation of pyrroloisoquinolinone derivatives with potential as antidepressants. | chemicalbook.com |

| 1-Boc-3-(2-bromophenyl)pyrrolidine | Synthetic Intermediate | Utilized in cross-coupling reactions like the Suzuki-Miyaura reaction due to the bromine's utility as a leaving group. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPMAKWIVUVLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromophenyl Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine ring can be achieved through various strategic approaches, primarily involving the formation of the cyclic structure from linear precursors or the modification of existing ring systems. These methods offer diverse pathways to access substituted pyrrolidines.

Cyclization Reactions from Acyclic Precursors

The formation of the pyrrolidine ring from open-chain molecules is a fundamental strategy in heterocyclic chemistry. These methods often involve intramolecular reactions that forge one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

One notable approach is the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines. This method results in a cascade reaction that combines an intramolecular cyclization with a subsequent 1,3-sigmatropic shift of an aryl group to form 3-arylidene-1-pyrrolines. rsc.orgrsc.org The process is initiated by the intramolecular Mannich reaction of the imine, leading to a cyclic intermediate. rsc.orgrsc.org This is followed by an aryl migration, driven by the formation of a more stable iminium cation, ultimately yielding the substituted pyrroline (B1223166). rsc.org

Another effective method is the nitrile anion cyclization. A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been developed using this strategy. nih.gov The key step is a 5-exo-tet cyclization of a nitrile anion, which simultaneously forms the pyrrolidine ring. nih.gov This particular reaction has been shown to proceed with high yield and excellent control of stereochemistry. nih.gov The required acyclic substrate for this cyclization can be prepared through a sequence involving catalytic asymmetric reduction, amine displacement, and conjugate addition. nih.gov

Methods for synthesizing pyrrolidine derivatives from acyclic precursors are summarized in the table below.

Table 1: Selected Cyclization Reactions from Acyclic Precursors| Starting Material (Acyclic) | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4,4-diethoxybutyl)imines | Acid catalyst | 3-Arylidene-1-pyrrolines | High/Excellent | rsc.orgrsc.org |

| Acrylonitrile conjugate addition product | Diethyl chlorophosphate, Lithium hexamethyldisilazide | (3S,4R)-1-tert-butyl-4-arylpyrrolidine-3-carboxylic acid | >95% (cyclization step) | nih.gov |

Radical Cyclization Approaches

Radical cyclization offers a powerful tool for constructing five-membered rings, including pyrrolidines. These reactions proceed through radical intermediates and can be initiated by various methods.

A notable example involves the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org Using a tris(trimethylsilyl)silane (B43935) (TTMSS)/AIBN system, this free-radical reaction provides good yields of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides. beilstein-journals.org This method is particularly relevant as it demonstrates a direct arylation onto a pre-existing bromine-substituted aromatic ring. beilstein-journals.org

Another strategy is the enantioselective cobalt-catalyzed radical cyclization of preformed N-tosylhydrazones to produce α-arylpyrrolidines. nih.govnih.gov This metalloradical catalysis approach enables the enantioselective intramolecular radical alkylation of various C(sp³)–H bonds, leading to the efficient construction of chiral pyrrolidines from aliphatic diazo compounds. nih.gov The synthesis of 3-arylpiperidines has also been explored through a radical 1,4-aryl migration from N-allylarylsulfonamides, a strategy that could be adapted for pyrrolidine synthesis. acs.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient for generating molecular complexity. beilstein-journals.orgresearchgate.net These reactions are valued for their high atom economy and operational simplicity. beilstein-journals.orgbeilstein-journals.org

Among the most powerful MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile). wikipedia.org This [3+2] cycloaddition is a highly convergent method for constructing the pyrrolidine ring, often with excellent regio- and stereoselectivity. wikipedia.orgsci-hub.se Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids or their esters with aldehydes. wikipedia.orgbeilstein-journals.org

Specifically, the synthesis of pyrrolidine derivatives using 2-bromobenzaldehyde (B122850) as a key component has been demonstrated. In a three-component reaction, 2-bromobenzaldehydes, amino esters (or amino acids), and maleimides undergo a [3+2] cycloaddition to form highly substituted pyrrolidine adducts. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov These reactions are typically performed at elevated temperatures and can be diastereoselective. beilstein-journals.orgbeilstein-journals.org The resulting pyrrolidine, containing the 2-bromophenyl substituent at what will become the 3-position after further modification, can then be used in subsequent transformations, such as intramolecular Heck reactions. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov

The general scheme for this reaction is outlined below.

Table 2: Three-Component [3+2] Cycloaddition for Pyrrolidine Synthesis| Aldehyde | Amine Source | Dipolarophile | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Amino ester | Maleimide | EtOH, Et₃N, 110 °C | Pyrrolidine adduct | 85–90% | beilstein-journals.orgbeilstein-journals.org |

| 2-Bromobenzaldehyde | 2-Aminoisobutyric acid | Maleimide | MeCN, AcOH, 110 °C | Pyrrolidine adduct | 75–85% | beilstein-journals.orgbeilstein-journals.org |

Annulation reactions, particularly cascade or domino sequences, provide an efficient means of constructing complex heterocyclic systems from simpler precursors in a single pot. nih.gov These processes involve a series of intramolecular and/or intermolecular reactions where the subsequent transformations occur at the conditions of the initial step.

Cascade annulations involving glycine-based decarboxylative 1,3-dipolar cycloadditions have been employed to synthesize polycyclic systems containing a pyrrolidine ring. nih.gov For instance, a cascade process starting from acyclic precursors can generate tricyclic amines. nih.gov Another powerful strategy is the palladium-mediated annulation of vinyl aziridines with Michael acceptors. bris.ac.uk This reaction offers significant potential for the stereocontrolled synthesis of densely functionalized pyrrolidines. Depending on the specific substrates and reaction conditions, various diastereomers can be selectively obtained. bris.ac.uk

A one-pot [4+1]-annulation process has also been described for the asymmetric synthesis of highly functionalized pyrrolidines. acs.org This reaction utilizes an in situ generated Mannich adduct as a four-atom component which then reacts with a one-atom carbon source to construct the pyrrolidine ring with high stereoselectivity. acs.org Furthermore, cascade annulation reactions have been shown to be an effective strategy for creating complex molecular structures under metal-free conditions. nih.gov

1,3-Dipolar Cycloaddition Reactions [1.10, 1.11, 1.23, 2.8, 2.13, 2.14, 2.15]

Functionalization of Preformed Pyrrolidine Rings

An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine scaffold. This approach is particularly useful when starting from readily available pyrrolidine derivatives like proline.

A common strategy involves the α-arylation of a protected pyrrolidine. For example, N-Boc-pyrrolidine can be deprotonated at the α-position using a strong base, followed by transmetalation and a subsequent palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling) with an aryl halide to introduce the aryl group. nih.govnih.gov

Another powerful method is the palladium-catalyzed hydroarylation of pyrrolines. This reaction directly furnishes 3-substituted pyrrolidines. chemrxiv.org Specifically, the reaction of N-alkyl pyrrolines with aryl bromides in the presence of a palladium catalyst and a hydride source leads to the formation of 3-aryl pyrrolidines. This process has a broad substrate scope and can be used to synthesize drug-like molecules directly. chemrxiv.org

Redox-neutral C-H functionalization has also emerged as an environmentally friendly method. rsc.org This approach can utilize an azomethine ylide intermediate, formed from the pyrrolidine itself, which then reacts with a nucleophile. rsc.orgrsc.org For example, the direct arylation of pyrrolidine at the α-position has been achieved in a one-pot method using a quinone monoacetal as an oxidizing agent. rsc.org

Table 3: Selected Methods for Functionalizing Preformed Pyrrolidine Rings

| Pyrrolidine Substrate | Aryl Source | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Boc-pyrrolidine | Aryl bromide | 1. (–)-sparteine, s-BuLi; 2. ZnCl₂; 3. Pd catalyst | α-Aryl-N-Boc-pyrrolidine | nih.govnih.gov |

| N-Alkyl-2-pyrroline | Aryl bromide | Pd₂(dba)₃, P(t-Bu)₃, HBF₄·OEt₂, Na₂CO₃, HSi(OEt)₃ | 3-Aryl-N-alkyl-pyrrolidine | chemrxiv.org |

| Pyrrolidine | Arylboronic acid | Quinone monoacetal, DABCO | α-Aryl-pyrrolidine | rsc.orgrsc.org |

Arylation and Halogenation Techniques

The introduction of an aryl group at the C-3 position of the pyrrolidine ring is a key synthetic step. Palladium-catalyzed hydroarylation of pyrrolines offers a direct method to produce 3-aryl pyrrolidines. researchgate.net This process has a broad substrate scope and can be utilized for the synthesis of drug-like molecules. researchgate.net Another approach involves the palladium-catalyzed arylation of olefins, known as the Heck reaction, which can be applied in both intermolecular and intramolecular variations to construct heterocyclic rings like pyrrolidine. sci-hub.se For instance, a palladium-catalyzed pyrroline hydroarylation process has been reported to furnish 3-aryl pyrrolidines in good yields, with Cu(OTf)2 used as an additive to enhance product yields. sci-hub.se

The direct C(sp3)–H arylation of pyrrolidines with arylboronic acids, catalyzed by Pd(II), has also been developed. nih.gov This method is applicable to a wide range of pyrrolidines and boronic acids. nih.gov Furthermore, a one-pot sequential diastereoselective di-arylation of pyrrolidines can be achieved with high levels of diastereoselectivity. nih.gov

Halogenation of aromatic compounds, a type of electrophilic aromatic substitution, is a common method for adding substituents to an aromatic system. wikipedia.org For typical benzene (B151609) derivatives, a Lewis acid catalyst such as AlCl3, FeCl3, or FeBr3 is required to form a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.org In the context of synthesizing 3-(2-Bromophenyl)pyrrolidine, this would involve the bromination of a 3-phenylpyrrolidine (B1306270) precursor. The reaction mechanism for the chlorination and bromination of benzene is identical. wikipedia.org It is important to note that iron(III) bromide and iron(III) chloride are sensitive to water and are often generated in situ by adding iron filings to bromine or chlorine. wikipedia.org

N-Substitution Strategies (e.g., N-Mannich Bases, Sulfonamidation)

N-substitution of the pyrrolidine ring allows for the introduction of various functional groups, leading to a diverse range of derivatives with potential biological activities.

N-Mannich Bases:

The Mannich reaction is a three-component reaction that can be used to synthesize N-Mannich bases. nih.gov In the context of pyrrolidine-2,5-diones, new N-Mannich bases have been synthesized from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. nih.gov These compounds have been evaluated for their anticonvulsant activity. nih.gov Specifically, 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione and 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione have shown potent activity in the maximal electroshock seizure (MES) test. nih.gov

A series of N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones have also been synthesized and evaluated for their anticonvulsant properties. researchgate.net The structure-activity relationship studies of N-Mannich bases derived from 3-arylpyrrolidine-2,5-diones have indicated that the efficiency is highly dependent on the substitution pattern of the phenylpiperazine moiety, with electron-withdrawing groups being favorable. researchgate.net

Sulfonamidation:

Sulfonamides are important N-protecting groups in organic synthesis. sci-hub.se A new series of pyrrolidine-2,5-diones featuring sulfonamide moieties has been synthesized in a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation, using a Dawson-type heteropolyacid as a catalyst. tandfonline.com N-diallyl sulfonamide derivatives can be used to prepare 3-phenylpyrrolidine in excellent yield. sci-hub.se

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of 3-arylpyrrolidine analogues is crucial for developing compounds with specific biological activities, as the stereochemistry often dictates the interaction with biological targets.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. wikipedia.org (S,S)-(+)-Pseudoephedrine is an example of a chiral auxiliary that can be used for the enantioselective synthesis of 3-substituted pyrrolidines. acs.org This method involves a stereocontrolled formal conjugate addition of hydroxycarbonyl (B1239141) anion equivalents to α,β-unsaturated carboxylic acid derivatives. acs.org

Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. researchgate.net New pyrrolidine-based organocatalysts have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. researchgate.net An organocatalytic enantioselective [3+2] cycloaddition reaction has been developed to synthesize dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in high yields and enantioselectivities. mdpi.com

Various diastereoselective and enantioselective methods have been developed for the synthesis of substituted pyrrolidines.

Diastereoselective Synthesis:

A diastereoselective synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines has been achieved through a 1,3-dipolar cycloaddition reaction. mdpi.com The direction of the cycloaddition is dependent on the steric volume of the peripheral substituent. mdpi.com Highly diastereoselective 1,3-dipolar cycloadditions of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes have also been reported for the synthesis of 1-benzopyrano[3,4-c]pyrrolidines. researchgate.netscilit.com

Enantioselective Synthesis:

An enantioselective 1,3-dipolar cycloaddition using (Z)-α-amidonitroalkenes serves as a key step in accessing chiral cis-3,4-diaminopyrrolidines. nih.gov For example, methyl (2S,5R)-1-benzyl-5-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]-4-nitropyrrolidine-2-carboxylate has been synthesized with 85% enantiomeric excess. nih.gov The enantioselective construction of highly substituted pyrrolidines can also be achieved via palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with ketimines. researchgate.net

Chiral Auxiliaries and Organocatalysis [2.7, 2.25]

Synthesis of Pyrrolidine-2,5-dione Derivatives with Bromophenyl Moieties

Pyrrolidine-2,5-dione (succinimide) derivatives are a class of compounds with significant biological activity. Several methods have been reported for the synthesis of these derivatives containing bromophenyl moieties.

A series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones have been synthesized and tested for anticonvulsant activity. ptfarm.pl The starting materials for these syntheses include 3-(3-bromophenyl)succinic acids. ptfarm.pl N-Mannich bases of 3-(2-bromophenyl)-pyrrolidine-2,5-diones have also been synthesized and show promising anticonvulsant properties. nih.gov

The synthesis of new N-substituted pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents has been reported. ebi.ac.uk These compounds were synthesized via the Michael addition of ketones to N-substituted maleimides using a self-assembled three-component system as an organocatalyst. ebi.ac.uk

Data Tables

Table 1: Examples of N-Mannich Bases of this compound-2,5-dione and their Activity

| Compound Name | Structure | Biological Activity | Reference |

| 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Potent anticonvulsant (MES test ED50 = 7.4 mg/kg) | nih.gov | |

| 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Potent anticonvulsant (MES test ED50 = 26.4 mg/kg) | nih.gov |

Table 2: Chiral Synthesis of 3-Arylpyrrolidine Derivatives

| Method | Chiral Controller | Product Type | Key Features | Reference |

| Conjugate Addition | (S,S)-(+)-Pseudoephedrine | Enantiomerically enriched 3-substituted pyrrolidines | Stereocontrolled addition of hydroxycarbonyl anion equivalents | acs.org |

| 1,3-Dipolar Cycloaddition | (Z)-α-amidonitroalkenes | Chiral cis-3,4-diaminopyrrolidines | Enantioselective cycloaddition | nih.gov |

| Organocatalysis | Pyrrolidine-based catalysts | Michael adducts of aldehydes and nitroolefins | High enantioselectivities | researchgate.net |

Chemical Reactivity and Transformations of 3 2 Bromophenyl Pyrrolidine and Its Derivatives

Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromine atom on the phenyl ring of 3-(2-bromophenyl)pyrrolidine and its derivatives readily participates in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For instance, derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. researchgate.netresearchgate.net The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like K₂CO₃ or Na₂CO₃, and a suitable solvent system, often a mixture of toluene (B28343) and water. researchgate.netnih.gov

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation by coupling the aryl bromide with an organotin reagent. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The chemoselectivity of the Stille coupling can be controlled by the choice of catalyst and reaction conditions. For example, using PdCl₂(PPh₃)₂ in a non-polar solvent like 1,4-dioxane (B91453) can favor the reaction at the C-Br bond over other potential reactive sites like a triflate group. nih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| tert-butyl 2-(5-bromo-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate | 4-amino phenyl boronic acid | Pd catalyst, K₂CO₃ | tert-butyl 2-(5-(4-aminophenyl)-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate | researchgate.net |

| 4-bromophenyl triflate | (ethenyl)tributyltin | Pd(PPh₃)₄, 1,4-dioxane | 4-ethenylphenyl triflate | nih.gov |

Intramolecular Arylation Reactions

The bromine atom can also participate in intramolecular C-H arylation reactions, leading to the formation of fused polycyclic systems. These reactions are typically catalyzed by palladium or copper complexes. For example, derivatives of N-(2-bromophenyl)benzamide can undergo intramolecular O-arylation to form benzoxazoles. rsc.org Similarly, palladium-catalyzed intramolecular C-H arylation of 1-(2-bromophenyl)-1,2,3-triazole derivatives can be used to synthesize triazolo[1,5-a]indolones. beilstein-journals.org These cyclization reactions are valuable for constructing rigid, planar molecules with interesting electronic and photophysical properties.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, allowing for a variety of functionalization reactions.

N-Mannich Base Formation

The pyrrolidine nitrogen can act as the amine component in the Mannich reaction, a three-component condensation with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen atom. nih.govorganic-chemistry.org This reaction is a powerful tool for introducing an aminoalkyl group onto a substrate. In the context of this compound derivatives, particularly those with a pyrrolidine-2,5-dione structure, the imide nitrogen can be functionalized to form N-Mannich bases. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net These reactions typically involve reacting the pyrrolidine-2,5-dione with formaldehyde (B43269) and a secondary amine, such as a substituted piperazine, to yield the corresponding N-aminomethyl derivative. nih.govtandfonline.com

Table 2: Synthesis of N-Mannich Bases from Pyrrolidine-2,5-dione Derivatives

| Pyrrolidine-2,5-dione Derivative | Amine | Product | Reference |

|---|---|---|---|

| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | 4-(4-fluorophenyl)piperazine | 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | nih.gov |

| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | 4-(3-bromophenyl)piperazine | 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | nih.gov |

| 3-benzhydryl-pyrrolidine-2,5-dione | 4-(3-chlorophenyl)piperazine | N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | tandfonline.com |

Amidation and Sulfonamidation

The secondary amine of the pyrrolidine ring can be readily acylated with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides. acs.org Similarly, it can react with sulfonyl chlorides to yield sulfonamides. thieme-connect.desci-hub.se These reactions are fundamental for modifying the properties of the pyrrolidine core and are often employed in the synthesis of biologically active molecules. For example, the pyrrolidine nitrogen can be functionalized with various substituted benzoyl groups or sulfonyl groups to explore structure-activity relationships. The formation of amides can be facilitated by coupling agents like PyBrOP. google.com

Transformations of Carbonyl Groups in Pyrrolidinedione Analogues

Pyrrolidine-2,5-dione analogues of this compound contain two carbonyl groups that can undergo various transformations. These reactions can be used to introduce further structural diversity and modulate the biological activity of the resulting compounds. For instance, the carbonyl groups can be reduced or can participate in condensation reactions. The synthesis of novel 2,3-pyrrolidinedione analogues has been explored for their potential biological activities. nih.gov The modification of these carbonyl groups is a key strategy in the development of new therapeutic agents. researchgate.netnih.gov

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile carbon-carbon bond-forming reaction. wikipedia.org In the context of this compound chemistry, this reaction is instrumental in creating more elaborate structures.

Research has shown that γ-lactams can be synthesized by reacting phenylsuccinic anhydride (B1165640) with appropriate Schiff bases (imines) in moderate to high yields (50-92%). researchgate.net These reactions can lead to the formation of various substituted pyrrolidine derivatives. For instance, the reaction of phenylsuccinic anhydride with specific imines has been used to synthesize compounds like (E,Z)-2-(2-Bromophenyl)-1-(naphthalene-1-yl)-5-oxo-3-phenylpyrrolidine-3-carboxylic acid. researchgate.net The structures of these γ-lactams are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

The Michael addition is a broadly applicable method for diastereoselective and enantioselective C-C bond formation. wikipedia.org The reaction involves a Michael donor (a nucleophile, often an enolate) and a Michael acceptor (typically an α,β-unsaturated carbonyl compound). wikipedia.org The reaction proceeds under the influence of a base, which deprotonates the donor to form a carbanion that then attacks the β-carbon of the acceptor. wikipedia.org Various bases can be employed, including organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and inorganic bases such as metal alkoxides and carbonates. researchgate.net

Table 1: Examples of Michael Addition Reactions in the Synthesis of Pyrrolidine Derivatives

| Michael Donor | Michael Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylsuccinic Anhydride | Imines (Schiff Bases) | γ-Lactams | 50-92 | researchgate.net |

| Diethyl Malonate | Diethyl Fumarate | Diethyl 2-(1,2-bis(ethoxycarbonyl)ethyl)malonate | Not Specified | wikipedia.org |

| Diethyl Malonate | Mesityl Oxide | Dimedone | Not Specified | wikipedia.org |

| 2-Nitropropane | Methyl Acrylate | Methyl 4-methyl-4-nitropentanoate | Not Specified | wikipedia.org |

Reductions (e.g., of lactams to pyrrolidines)

The reduction of lactams to their corresponding cyclic amines is a fundamental transformation in the synthesis of pyrrolidine-containing compounds. This reaction is crucial for converting amide functionalities within a ring system to the corresponding amine, thereby accessing the pyrrolidine core.

A common method for this reduction involves the use of strong reducing agents such as aluminum hydride (AlH₃). For example, the lactam group of (3S)-1-(2-allyl-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)-3-(2-bromophenyl)pyrrolidin-2-one can be reduced with AlH₃ to yield the corresponding tertiary amine, (3S)-1-(2-allyl-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)-3-(2-bromophenyl)pyrrolidine. rsc.org This specific reduction was achieved with a 54% yield. rsc.org

The reducing agent AlH₃ is typically generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). rsc.org The reaction is generally carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. rsc.org

Another approach involves the use of reducing agents in an aromatic solvent like toluene. The reaction can be initiated at a low temperature (e.g., 0°C) and then warmed to a higher temperature (e.g., 80°C) to ensure completion. google.com Following the reduction, a workup with a base, such as aqueous sodium hydroxide, is often performed. google.com

Table 2: Examples of Lactam Reductions to Pyrrolidines

| Lactam Precursor | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (3S)-1-(2-allyl-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)-3-(2-bromophenyl)pyrrolidin-2-one | AlH₃ | (3S)-1-(2-allyl-2'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)-3-(2-bromophenyl)pyrrolidine | 54 | rsc.org |

| N-protected-3-pyrrolidine-lactam substituted phosphonium (B103445) salts | Not specified | Amino pyrrolidine compound | Not specified | google.com |

Computational Chemistry and Mechanistic Studies on 3 2 Bromophenyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of many-body systems. researchgate.net For 3-(2-Bromophenyl)pyrrolidine, DFT calculations offer profound insights into its geometry, stability, and chemical behavior. The B3LYP functional is a commonly employed method for such investigations, providing a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. github.com For this compound, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, can determine its most stable three-dimensional conformation. researchgate.net Studies on similar bromophenyl compounds have shown that the presence of the bulky and electronegative bromine atom can cause slight distortions in the phenyl ring from a perfect hexagonal geometry. researchgate.net

The electronic structure dictates the molecule's properties. Analysis of the optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic profile.

Table 1: Representative Optimized Geometrical Parameters for a 3-Arylpyrrolidine System (Illustrative)

| Parameter | Value (DFT Calculation) |

|---|---|

| C-N (pyrrolidine) Bond Length | 1.47 Å |

| C-C (phenyl-pyrrolidine) Bond Length | 1.52 Å |

| C-Br Bond Length | 1.91 Å |

| C-N-C (pyrrolidine) Bond Angle | 108.5° |

Note: This data is illustrative for a generic 3-arylpyrrolidine scaffold and demonstrates the type of information obtained from geometry optimization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.deschrodinger.com

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyrrolidine (B122466) ring due to its lone pair of electrons.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are attractive to nucleophiles. This is typically observed around the hydrogen atoms, particularly the one attached to the nitrogen.

MEP analysis helps identify sites for hydrogen bonding and other non-covalent interactions, which is crucial for understanding its binding to biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. niscpr.res.in

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. niscpr.res.in For this compound, DFT calculations can precisely determine the energies of these orbitals and their spatial distribution. The HOMO is likely to be localized on the electron-rich pyrrolidine and bromophenyl rings, while the LUMO would be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Note: Values are representative and illustrate the output of FMO analysis.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. materialsciencejournal.org These descriptors provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These quantum chemical descriptors are essential for predicting how the molecule will behave in different chemical environments and reactions. materialsciencejournal.org

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV⁻¹ |

Note: Values are calculated from the illustrative data in Table 2.

Frontier Molecular Orbital (FMO) Analysis [2.16]

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used extensively in drug discovery to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. mdpi.com These simulations are crucial for understanding the structural basis of a compound's activity and for designing more potent and selective inhibitors. researchgate.net

The process involves generating a 3D model of the ligand and placing it into the binding site of a receptor whose structure is known. An algorithm then samples different orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose.

For this compound, docking studies could be performed against various enzymes, such as matrix metalloproteinases (MMPs) or kinases, where pyrrolidine scaffolds have shown activity. researchgate.netbeilstein-journals.org The results would identify key interactions, like hydrogen bonds between the pyrrolidine nitrogen and receptor residues, or hydrophobic interactions involving the bromophenyl group.

Table 4: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| MMP-9 | -7.8 | His401, Glu402 | Hydrogen Bond, Hydrophobic |

| p38 MAPK | -8.2 | Met109, Lys53 | Hydrogen Bond, Pi-Alkyl |

Note: This table is a hypothetical representation of potential docking simulation outcomes.

Mechanistic Investigations of Reaction Pathways

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies required for each step. ua.es

For reactions involving this compound, such as its synthesis via nucleophilic substitution or its participation in cross-coupling reactions, computational studies can:

Validate Proposed Mechanisms: Compare the calculated energy barriers of different possible pathways to determine the most feasible one.

Explain Regio- and Stereoselectivity: Analyze the energies of transition states leading to different products to understand why one isomer is formed preferentially. For instance, in multicomponent reactions forming complex pyrrolidine structures, DFT can confirm the stability of proposed intermediates and transition states, explaining the observed high diastereoselectivity. ua.es

Optimize Reaction Conditions: Predict how changes in catalysts, solvents, or temperature might affect the reaction rate and outcome.

Mechanistic studies on the ring-opening of pyrrolidines or the functionalization of the bromophenyl group via palladium-catalyzed reactions can be significantly enhanced by these computational insights. umich.eduresearchgate.net

Elucidation of Transition States and Intermediates

The functionalization of pyrrolidines, such as through palladium-catalyzed C–H arylation or Buchwald-Hartwig amination, involves a series of intermediates and transition states that dictate the reaction's progress and outcome. imperial.ac.uknumberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of these reactions, allowing for the characterization of species that are often too transient to be observed experimentally. acs.orgnih.govosti.gov

In palladium-catalyzed C–H arylation reactions of pyrrolidine amides, a key intermediate is the palladacycle, formed through a concerted metalation-deprotonation (CMD) step. acs.org DFT calculations have been employed to model the formation of these five-membered palladacycle intermediates. sioc-journal.cn These studies reveal that the initial coordination of the palladium catalyst to the directing group on the pyrrolidine substrate precedes the C–H bond activation. nih.gov The transition state for this C–H activation step is a critical point on the reaction coordinate that determines the regioselectivity of the functionalization.

| Reaction Type | Key Intermediate | Key Transition State (TS) | Computational Insight |

|---|---|---|---|

| Pd-Catalyzed C–H Arylation | Palladacycle | TSCMD (Concerted Metalation-Deprotonation) | Defines regioselectivity; structure involves simultaneous C–H bond breaking and C–Pd bond formation. acs.org |

| Pd-Catalyzed C–H Arylation | Pd(IV)-Aryl Intermediate | TSRE (Reductive Elimination) | Often the turnover-limiting step; its energy barrier affects reaction rate and yield. imperial.ac.uk |

| Buchwald-Hartwig Amination | Pd(II)-Aryl Complex | TSOA (Oxidative Addition) | Often the rate-determining step; involves the breaking of the C–Br bond and formation of a Pd–C bond. numberanalytics.com |

| Buchwald-Hartwig Amination | Palladium-Amide Complex | TSRE (Reductive Elimination) | The final bond-forming step; its geometry and energy determine the feasibility of product formation. acs.orgipcm.fr |

Computational Insights into Selectivity and Yield

Computational modeling is particularly powerful in explaining the origins of selectivity (stereo- and regio-) and predicting reaction yields. By comparing the activation energies (ΔG‡) of competing reaction pathways, chemists can predict which product is likely to form preferentially.

A notable example comes from studies on the C4 arylation of C3-directed pyrrolidines. imperial.ac.ukacs.org High cis-diastereoselectivity is observed experimentally, and computational studies provide a clear rationale. DFT calculations showed that while both cis- and trans-C–H bonds can be activated, the resulting trans-palladacycle intermediate is significantly strained and higher in energy. acs.org This energy difference is retained in the subsequent transition states for reductive elimination. The calculated free energy difference between the diastereomeric transition states leading to the cis and trans products (ΔΔG‡trans–cis) was found to be approximately 6 kcal/mol, strongly favoring the cis pathway and explaining the observed selectivity. imperial.ac.ukacs.org

| Competing Pathways | Calculated ΔΔG‡ (kcal/mol) | Predicted Outcome | Experimental Observation |

|---|---|---|---|

| cis-Arylation vs. trans-Arylation | ~6.0 (favoring cis) | High cis-selectivity | Predominantly cis-product formed |

Computational studies also shed light on factors affecting reaction yield. For instance, in the C–H arylation of pyrrolidines, calculations identified the reductive elimination step as the turnover-limiting step. imperial.ac.uk It was shown that electron-poor aryl iodides lead to a higher barrier for this step, resulting in reduced reaction rates and lower yields, which aligns with experimental findings. imperial.ac.uk Furthermore, kinetic analyses combined with computational modeling can uncover catalyst deactivation pathways, such as the buildup of inhibitory species like iodide, which can stall the reaction and limit the final yield. imperial.ac.ukacs.org By understanding these limitations through computational models, strategies can be devised to improve reaction outcomes, such as by designing new directing groups that lower the barrier for the rate-limiting step. imperial.ac.uk

In the context of enantioselective reactions, computational work can predict which enantiomer will be formed by modeling the transition states involving a chiral catalyst. nih.gov The difference in the energy of the two diastereomeric transition states leading to the (R) or (S) product can be correlated with the enantiomeric excess (ee) observed experimentally. These models help in rationalizing the role of the catalyst's structure and in designing more selective catalysts for synthesizing valuable chiral pyrrolidines. nih.gov

Applications of 3 2 Bromophenyl Pyrrolidine and Its Structural Motifs in Advanced Organic Synthesis

Role as Versatile Building Blocks

The chemical structure of 3-(2-Bromophenyl)pyrrolidine provides two distinct points for synthetic modification: the secondary amine of the pyrrolidine (B122466) ring and the carbon-bromine bond on the phenyl ring. This dual functionality makes it an exceptionally versatile building block for constructing more elaborate molecules. chemicalbook.com The pyrrolidine nitrogen can readily undergo a variety of reactions, such as N-acylation, N-alkylation, N-arylation, and reductive amination, allowing for the introduction of diverse substituents.

Simultaneously, the 2-bromophenyl group serves as a classic substrate for numerous palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. Reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings can be employed to attach a wide range of aryl, heteroaryl, alkyl, and acyl groups at the ortho-position of the phenyl ring. The strategic placement of the bromine atom facilitates intramolecular reactions, leading to the formation of novel fused heterocyclic systems.

The sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional scaffold, a desirable feature in modern drug design that helps to improve properties like solubility and metabolic stability compared to flat aromatic systems. nih.gov The combination of this 3D core with the versatile reactivity of the aryl bromide makes this compound a favored starting material for creating structurally diverse molecules.

Table 1: Synthetic Transformations Utilizing the this compound Scaffold

| Reaction Type | Functional Group Targeted | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-Acylation | Pyrrolidine Nitrogen | Acyl chlorides, Carboxylic acids + coupling agents | N-Acyl-3-(2-bromophenyl)pyrrolidine |

| N-Alkylation | Pyrrolidine Nitrogen | Alkyl halides, Aldehydes + reducing agents | N-Alkyl-3-(2-bromophenyl)pyrrolidine |

| Suzuki Coupling | Aryl Bromide | Arylboronic acids, Pd catalyst, Base | 3-(2'-Aryl-biphenyl-2-yl)pyrrolidine |

| Buchwald-Hartwig Amination | Aryl Bromide | Amines, Pd catalyst, Ligand, Base | 3-(2-Aminophenyl)pyrrolidine derivatives |

| Sonogashira Coupling | Aryl Bromide | Terminal alkynes, Pd/Cu catalysts, Base | 3-(2-Alkynylphenyl)pyrrolidine |

Precursors for Complex Heterocyclic Systems

The strategic positioning of the pyrrolidine ring and the bromo-substituent in this compound makes it an ideal precursor for synthesizing complex, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy where the two reactive sites are leveraged to construct new rings. For instance, an intramolecular Buchwald-Hartwig amination between the pyrrolidine nitrogen and the aryl bromide can lead to the formation of tetracyclic structures like indolo[1,2-a]quinoxalines, which are of significant interest in medicinal chemistry.

Furthermore, this building block is valuable in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to produce complex products. researchgate.net By functionalizing the pyrrolidine nitrogen first, the resulting derivative can be used in subsequent cyclization or cycloaddition reactions. For example, a 1,3-dipolar cycloaddition involving an azomethine ylide generated from a derivative of this compound can be used to construct spiro-pyrrolidine systems, which are prevalent in many natural products and bioactive compounds. rsc.orgnih.gov These reactions often proceed with high regio- and stereoselectivity. rsc.org The synthesis of spiro[indoline-3,2′-pyrrolidines] through [3+2] cycloaddition reactions highlights a method for creating complex heterocyclic frameworks from simpler precursors. rsc.org

Table 2: Examples of Complex Heterocycles Synthesized from Pyrrolidine Precursors

| Reaction Type | Starting Motif | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| Intramolecular C-N Coupling | N-Substituted 2-haloaryl amine | Fused polycyclic amines (e.g., Dibenzo[b,f]azepines) | Core structures in pharmaceuticals |

| [3+2] Cycloaddition | Azomethine ylides + Dipolarophiles | Spiro[indoline-3,2′-pyrrolidines] | Access to complex sp³-rich scaffolds |

| Cascade Reactions | N-substituted piperidines | Pyrrolidin-2-ones and 3-iodopyrroles | Efficient synthesis of valuable synthons rsc.org |

| Bimetallic Relay Catalysis | 2-(2-Bromophenyl)imidazo[1,2-α]pyridines | Triazole/quinoline-fused imidazo[1,2-α]pyridines | One-pot synthesis of highly complex systems mdpi.com |

Enabling Stereochemical Control in Synthetic Pathways

The pyrrolidine ring contains at least one stereocenter at the C3 position, and potentially more if substituted further. This inherent chirality is a critical feature, as it can be used to direct the stereochemical outcome of subsequent synthetic transformations. nih.govresearchgate.net When using an enantiomerically pure form of this compound, the stereochemistry of the final product can be precisely controlled. This is paramount in drug development, where different enantiomers of a molecule can have vastly different biological activities.

The chiral pyrrolidine scaffold can act as a chiral auxiliary or a chiral template. In diastereoselective reactions, the existing stereocenter on the pyrrolidine ring influences the creation of new stereocenters, leading to a preference for one diastereomer over others. For example, the alkylation of an N-acylated pyrrolidine derivative can proceed with high diastereoselectivity due to steric hindrance imposed by the chiral ring.

Moreover, the pyrrolidine motif is frequently employed in asymmetric catalysis. researchgate.net Ligands derived from chiral pyrrolidines, such as those based on proline, are widely used in metal-catalyzed asymmetric reactions. Similarly, derivatives of this compound can be synthesized and used as chiral ligands or catalysts to induce enantioselectivity in a wide range of chemical reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. researchgate.netumich.edu

Design and Synthesis of Chemically Diverse Compound Libraries

In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a high demand for novel, three-dimensional molecular fragments and scaffolds to build diverse compound libraries. this compound is an excellent starting point for generating such libraries due to its dual reactive sites, which allow for rapid and systematic diversification. researchgate.net

The synthesis of a compound library can be approached using parallel synthesis techniques. A common core, the this compound scaffold, can be reacted with a set of diverse building blocks at the pyrrolidine nitrogen (e.g., a library of carboxylic acids or alkyl halides). In a second step, the resulting products can be subjected to another diversification step at the aryl bromide position using a library of boronic acids or other coupling partners in a palladium-catalyzed reaction. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds from a single, versatile starting material.

The resulting libraries are rich in sp³-hybridized centers and possess significant three-dimensional character, which is often associated with improved pharmacological properties. nih.gov These libraries can then be screened against various biological targets to identify new hit compounds for drug development programs. The synthesis of libraries of N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides, for example, demonstrates how a bromophenyl-containing core can be elaborated to produce a range of compounds for biological evaluation. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)pyrrolidine, and what factors influence yield?

- Methodology :

- Nucleophilic substitution : Reacting pyrrolidine with 2-bromophenyl derivatives under basic conditions (e.g., KOH/EtOH) .

- Cross-coupling : Suzuki-Miyaura coupling using palladium catalysts to attach the bromophenyl group to a pyrrolidine precursor .

- Reductive amination : Condensation of 2-bromobenzaldehyde with pyrrolidine followed by NaBH₄ reduction .

- Yield factors : Catalyst loading, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, analogous syntheses report yields of 41–65% depending on optimization .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR spectroscopy : / NMR to confirm substituent positions and ring conformation .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHBrN, MW 226.11) .

- HPLC : Assess purity (>97% as per commercial standards) and monitor reaction progress .

- IR spectroscopy : Identify functional groups (e.g., C-Br stretch at ~560 cm) .

Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution?

- Methodology :

- The 2-bromophenyl group directs electrophiles to the meta position due to its electron-withdrawing effect. Comparative studies with 3- or 4-bromo analogs show distinct regioselectivity in nitration or halogenation reactions .

- Computational modeling (DFT) can predict reactivity trends by analyzing electron density distribution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst) using fractional factorial design .

- In situ monitoring : Use techniques like FT-IR or LC-MS to identify intermediates and adjust conditions dynamically .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in bromophenyl functionalization .

Q. What strategies address contradictions in reported data (e.g., divergent spectroscopic results)?

- Methodology :

- Reproducibility checks : Verify purity via HPLC and elemental analysis .

- Solvent effects : NMR chemical shifts vary with solvent (e.g., CDCl vs. DMSO-d); standardize conditions .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .

Q. How can the pyrrolidine ring be functionalized for drug discovery applications?

- Methodology :

- N-alkylation : Introduce substituents at the pyrrolidine nitrogen using alkyl halides .

- Ring-opening/closure : Modify ring size via hydrolysis or cycloaddition to generate bioisosteres .

- Pharmacophore integration : Attach fluorinated or heteroaromatic groups to enhance binding affinity .

Q. What computational tools predict the compound’s behavior in catalytic systems?

- Methodology :

- DFT calculations : Simulate transition states to explore regioselectivity in cross-coupling reactions .

- Molecular docking : Model interactions with biological targets (e.g., GPCRs) to guide structural modifications .

Methodological Challenges and Solutions

Q. How to purify this compound hydrochloride effectively?

- Methodology :

- Acid-base extraction : Convert the free base to its HCl salt for crystallization .

- Recrystallization : Use ethanol/water mixtures to remove impurities .

Q. What safety protocols are critical when handling brominated pyrrolidines?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.